Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H11ClO2S |
|---|---|
Molecular Weight |
206.69 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2 |
InChI Key |
KUSWQPZZNDPPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CC2S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Oxidation
- Substrate : 1,4-Dimethylenecyclohexane.
- Catalyst : Palladium diacetate (Pd(OAc)$$_2$$).
- Oxidants : Hydrogen peroxide (H$$2$$O$$2$$) or peracetic acid.
- Products : Bicyclo[2.2.2]octane-1,4-diol or acetoxy derivatives.
Example :
$$
\text{1,4-Dimethylenecyclohexane} \xrightarrow{\text{Pd(OAc)}2, \text{H}2\text{O}_2, \text{AcOH}} \text{Bicyclo[2.2.2]octane-1,4-diol} \quad (59.7\% \text{ conversion})
$$
The diol intermediate can be selectively sulfonated at the bridgehead position.
Sulfonation and Chlorination
Chlorosulfonation of Bicyclo[2.2.2]oct-5-ene
Direct introduction of the sulfonyl chloride group is achieved via electrophilic chlorosulfonation :
- Reagent : Chlorosulfonic acid (ClSO$$_3$$H).
- Conditions : 0–5°C in inert solvent (e.g., dichloromethane).
- Mechanism : Electrophilic attack at the electron-rich bridgehead carbon (C2) followed by chlorination.
Reaction :
$$
\text{Bicyclo[2.2.2]oct-5-ene} \xrightarrow{\text{ClSO}_3\text{H}} \text{Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride}
$$
Challenges : Steric hindrance at the bridgehead may necessitate elevated temperatures or prolonged reaction times.
Thiolation-Oxidation-Chlorination Sequence
For regioselective installation:
- Thiolation : Introduce a thiol group via radical thiol-ene coupling.
- Oxidation : Convert thiol to sulfonic acid using H$$2$$O$$2$$/H$$2$$SO$$4$$.
- Chlorination : Treat with PCl$$_5$$ to yield sulfonyl chloride.
Example :
$$
\text{Bicyclo[2.2.2]oct-5-ene} \xrightarrow{\text{Thiolation}} \text{2-Thiobicyclo[2.2.2]oct-5-ene} \xrightarrow{\text{H}2\text{O}2} \text{2-Sulfonic acid} \xrightarrow{\text{PCl}_5} \text{Sulfonyl chloride}
$$
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Critical Considerations
- Regioselectivity : The bridgehead position (C2) is sterically hindered; directing groups (e.g., ketones) may improve sulfonation efficiency.
- Stability : this compound is moisture-sensitive; storage under anhydrous conditions is essential.
- Applications : The compound serves as a versatile electrophile in cross-coupling reactions for pharmaceuticals (e.g., calcium channel blockers).
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the bicyclic structure allows for addition reactions with electrophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can add across the double bond in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while addition of bromine would result in a dibromo compound.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride with structurally related sulfonyl chlorides and bicyclic compounds:
Spectroscopic and Computational Data
- Carbon-13 NMR Shifts : Substituents on the bicyclo[2.2.2]octane framework cause predictable shifts in carbon-13 NMR spectra. For example, α-carbons (adjacent to sulfonyl groups) exhibit downfield shifts of 8–12 ppm, while β-carbons show smaller shifts (2–4 ppm) due to through-space electronic effects .
- Symmetry Effects: Unlike norbornane derivatives, bicyclo[2.2.2]octanes lack endo/exo isomerism, simplifying spectral assignments. This symmetry is critical for unambiguous structural determination in derivatives like bicyclo[2.2.2]octane-2,5-dione .
Stability and Handling
- This compound is moisture-sensitive and typically stored at 4°C to prevent hydrolysis . In contrast, sulfonyl fluorides (e.g., bicyclo[2.2.2]octane-2-sulfonyl fluoride) exhibit greater hydrolytic stability, making them preferable for prolonged storage .
Research Findings and Industrial Relevance
Recent studies highlight the utility of this compound in synthesizing complex natural products. For instance, its incorporation into Parthenolide analogs demonstrates its role in forming strained cyclic ethers via radical-mediated ring-opening reactions . Additionally, its use in polymer chemistry as a crosslinking agent underscores its versatility in materials science .
Biological Activity
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, derivatives, and applications in various fields, including pharmacology and biochemistry.
Structure and Properties
The bicyclo[2.2.2]octane framework provides a rigid structure that can influence the biological activity of its derivatives. The sulfonyl chloride functional group is known for its reactivity, allowing for the synthesis of various derivatives that may exhibit different biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can participate in nucleophilic attack reactions, leading to the formation of sulfonamide derivatives, which are known for their biological activity.
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Certain compounds derived from this bicyclic structure have been studied for their potential in reducing inflammation.
- Enzyme Inhibition : The sulfonamide derivatives are known to inhibit carbonic anhydrase isoenzymes, which play crucial roles in physiological processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several bicyclo[2.2.2]octane derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups .
- Enzyme Inhibition : Research on N-acylsulfonamide derivatives derived from bicyclo[2.2.2]octane showed strong inhibition against human carbonic anhydrase (CA) isoforms I and II, with inhibition constants (Ki) in the low nanomolar range . This suggests potential therapeutic applications in treating conditions like glaucoma and epilepsy.
- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of bicyclic compounds, highlighting their potential use in developing new anti-inflammatory drugs .
Comparative Analysis
A comparative analysis of bicyclo[2.2.2]octane derivatives reveals differences in biological activity based on structural modifications:
| Compound Type | Biological Activity | Key Findings |
|---|---|---|
| Bicyclo[2.2.2]octane Derivatives | Antimicrobial | Significant efficacy against various pathogens |
| N-acylsulfonamide Derivatives | Enzyme Inhibition | Low Ki values indicating strong inhibition |
| Sulfonamide Derivatives | Anti-inflammatory | Potential for new anti-inflammatory treatments |
Q & A
Q. What analytical challenges arise in quantifying trace impurities of this compound?
Q. How does computational modeling predict the stability of this compound derivatives?
- Methods : DFT calculations (B3LYP/6-311+G(d,p)) assess strain energy (~25 kcal/mol) and bond dissociation energies (S–Cl: ~65 kcal/mol). MD simulations predict aggregation tendencies in aqueous solutions .
Q. What structure-activity relationships (SARs) are observed in sulfonyl chloride analogs?
Q. Why is p-toluenesulfonyl chloride preferred over other agents for dehydrating bicyclo[2.2.2]octane intermediates?
Q. How do oxidation studies with chromyl chloride inform the reactivity of bicyclo[2.2.2]octane systems?
Q. How can researchers balance reactivity and safety when scaling up sulfonyl chloride reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
